4-Chloro-3-fluorobenzenepropanamine
Description
4-Chloro-3-fluorobenzenepropanamine is a substituted aromatic amine featuring a benzene ring with chlorine and fluorine substituents at the 4- and 3-positions, respectively, and a three-carbon propylamine chain attached to the ring. This compound’s structure combines halogenated aromatic moieties with an aliphatic amine chain, making it of interest in pharmaceutical and agrochemical research. The electron-withdrawing effects of chlorine and fluorine influence its electronic properties, while the propylamine chain enhances lipophilicity compared to shorter-chain analogs. Structural analysis of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for graphical representation .
Properties
Molecular Formula |
C9H11ClFN |
|---|---|
Molecular Weight |
187.64 g/mol |
IUPAC Name |
3-(4-chloro-3-fluorophenyl)propan-1-amine |
InChI |
InChI=1S/C9H11ClFN/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6H,1-2,5,12H2 |
InChI Key |
QUYJFZKEIRCGGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCCN)F)Cl |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Chloroanilines
Monosubstituted chloroamines, such as 3-chloroaniline (CAS 108-42-9) and 4-chloroaniline (CAS 106-47-8), share a benzene ring with a single chlorine substituent and an amino group . Key differences include:
- Substituent Positions: The target compound’s 3-fluoro and 4-chloro groups create a meta- and para-disubstituted pattern, altering steric and electronic effects compared to monosubstituted analogs.
- Amine Chain Length : The propylamine chain in 4-Chloro-3-fluorobenzenepropanamine increases molecular weight (~199.6 g/mol) and lipophilicity (predicted logP ~2.8) relative to simpler anilines (e.g., 3-chloroaniline, MW 127.6 g/mol, logP ~1.5).
| Compound | Substituents | Amine Chain | Molecular Weight (g/mol) | Predicted logP |
|---|---|---|---|---|
| This compound | 4-Cl, 3-F | Propylamine | ~199.6 | ~2.8 |
| 3-Chloroaniline | 3-Cl | None | 127.6 | ~1.5 |
| 4-Chloroaniline | 4-Cl | None | 127.6 | ~1.5 |
Fluorinated Benzylamine Derivatives
Compounds like N-(2-Fluorobenzyl)ethanamine hydrochloride (CAS 1158378-87-0) and N-[(3-nitrophenyl)methyl]propan-1-amine hydrochloride (CAS 90389-72-3) highlight the impact of halogen and functional group placement :
- Fluorine Position : Fluorine in the benzyl position (e.g., N-(2-Fluorobenzyl)ethanamine) vs. the aromatic ring (as in the target compound) modulates electronic effects and metabolic stability.
Nitro- and Methoxy-Substituted Analogs
N-[[4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]cyclopentanamine (CAS 1049773-09-2) demonstrates how electron-donating groups (e.g., methoxy) and heterocyclic systems alter solubility and binding affinity compared to halogenated derivatives .
Key Research Findings
- Electronic Effects: The 3-fluoro and 4-chloro groups in the target compound create a polarized aromatic system, enhancing electrophilic reactivity compared to monosubstituted analogs.
- Biological Implications : Longer amine chains (e.g., propylamine) may improve membrane permeability in drug design but could reduce aqueous solubility.
- Structural Analysis : Tools like SHELXL and ORTEP-III enable precise determination of bond angles and torsional conformations, critical for understanding steric interactions in halogenated amines .
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